2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol
CAS No.: 941824-01-7
Cat. No.: VC21384154
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941824-01-7 |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.4g/mol |
| IUPAC Name | 2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |
| Standard InChI | InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-6-12-21-17-9-4-3-8-16(17)20-19(21)11-13-22/h2-5,7-10,22H,6,11-14H2,1H3 |
| Standard InChI Key | MXULAMKMMALLKF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCO |
| Canonical SMILES | CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCO |
Introduction
The compound 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is a benzimidazole derivative known for its structural complexity and potential biological applications. Benzimidazole derivatives are widely studied in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities. This specific compound features a benzimidazole core functionalized with a 2-methylphenoxypropyl group and an ethanol moiety, enhancing its versatility for chemical modifications and biological interactions.
Structural Features
The molecular structure of this compound includes:
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A benzimidazole ring, which serves as the pharmacophore.
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A 2-methylphenoxypropyl side chain, contributing to hydrophobic interactions.
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An ethanol group, which increases solubility and facilitates hydrogen bonding.
These features make it a candidate for drug discovery, particularly in areas requiring high receptor affinity or enzyme inhibition.
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives, including compounds similar to 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol, are synthesized via multi-step reactions involving:
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Cyclization of o-phenylenediamine with carboxylic acids or aldehydes.
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Functionalization of the benzimidazole ring with alkyl or aryl groups.
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Introduction of hydroxyl or ether groups for enhanced solubility and bioactivity.
For example, studies on related compounds have employed methods like refluxing in ethanol with catalysts such as potassium carbonate to achieve high yields .
Biological Activities
Benzimidazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets:
4.1 Antimicrobial Activity
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Benzimidazoles are effective against Gram-positive and Gram-negative bacteria as well as fungi. Their mechanism often involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis .
4.2 Anticancer Potential
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The benzimidazole scaffold is known to inhibit tubulin polymerization and other cancer-related pathways. Compounds structurally related to the target molecule have shown promising results against colorectal carcinoma cell lines .
4.3 Other Applications
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The ethanol moiety in the compound enhances water solubility, potentially improving bioavailability and pharmacokinetics.
Analytical Characterization
To confirm the structure and purity of 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol, standard analytical techniques are employed:
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NMR Spectroscopy (1H and 13C): Provides data on chemical shifts corresponding to the benzimidazole ring, methylphenoxy group, and ethanol moiety.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorption bands (e.g., -OH stretch near 3400 cm⁻¹).
Research Findings on Related Compounds
Studies on similar benzimidazole derivatives reveal:
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